



An In-depth Technical Guide to (8E)cyclohexadec-8-en-1-one

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Compound of Interest		
Compound Name:	8-Cyclohexadecen-1-one	
Cat. No.:	B8120503	Get Quote

This technical guide provides a comprehensive overview of (8E)-cyclohexadec-8-en-1-one, a macrocyclic ketone of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its classification within a broader group of bioactive molecules.

Chemical Identity and Structure

(8E)-cyclohexadec-8-en-1-one is the systematic IUPAC name for a 16-membered macrocyclic ketone containing a single carbon-carbon double bond at the C8 position with trans or (E) stereochemistry.[1] This compound belongs to the larger class of macrocyclic ketones, which are noted for their applications in the fragrance industry and, in some cases, for their biological activities.[2][3]

IUPAC Name: (8E)-cyclohexadec-8-en-1-one[1] Synonyms: Animusk, Globanone, (E)-8-Cyclohexadecen-1-one[4][5] CAS Number: 3100-36-5 (for the mixture of isomers)[1][6]

Chemical Structure:

Caption: 2D Chemical Structure of (8E)-cyclohexadec-8-en-1-one.

Physicochemical and Computed Properties



The key physicochemical and computed properties of (8E)-cyclohexadec-8-en-1-one are summarized below. This data is essential for understanding its behavior in various experimental and biological systems.

Property	Value	Reference(s)
Molecular Formula	C16H28O	[1][6]
Molecular Weight	236.39 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[4][7]
Boiling Point	324 °C at 760 mmHg (estimated)	[7][8]
Density	0.863 g/cm³ (estimated)	[7][8]
Flash Point	> 93.33 °C	[9]
XLogP3-AA (LogP)	5.6	[1][6]
Water Solubility	1.09 mg/L at 20°C (estimated)	[7]
GHS Hazard Classification	H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects	[1][6]

Synthesis and Experimental Protocols

The synthesis of macrocyclic ketones like (8E)-cyclohexadec-8-en-1-one often involves ring-closing metathesis or ring expansion strategies. A general production method involves the monoepoxidation of 1,9-cyclohexadecadiene, which is then rearranged to form the target ketone.[7] The 1,9-cyclohexadecadiene precursor itself can be derived from the metathesis of cyclooctene.[7]

Representative Experimental Protocol: Ring Expansion Synthesis

While a specific, detailed protocol for (8E)-cyclohexadec-8-en-1-one is proprietary, a general approach for synthesizing macrocyclic ketones via a two-carbon ring expansion can be



described. This method transforms a starting cyclic ketone into a larger ring structure.

Objective: To synthesize a C(n+2) macrocyclic ketone from a Cn cyclic ketone.

Materials:

- Starting cyclic ketone (e.g., cyclotetradecanone)
- Vinylmagnesium bromide solution in THF
- Anhydrous diethyl ether or THF
- Saturated agueous ammonium chloride solution
- · Anhydrous magnesium sulfate
- High-temperature flow reactor system

Methodology:

- Grignard Reaction: The starting cyclic ketone is dissolved in an anhydrous solvent like diethyl ether or THF. The solution is cooled in an ice bath.
- An equimolar amount of vinylmagnesium bromide solution is added dropwise to the cooled ketone solution under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The
 combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate,
 and the solvent is removed under reduced pressure to yield the crude 1-vinylcycloalkanol
 intermediate.

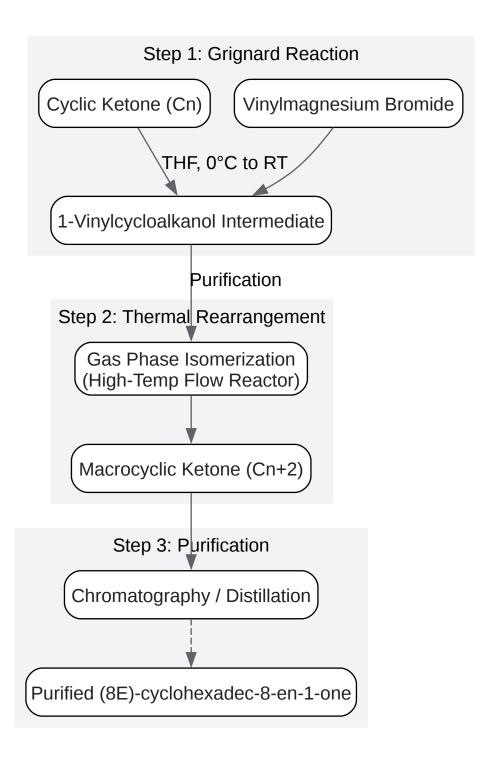






- Thermal Rearrangement: The crude 1-vinylcycloalkanol is purified and then subjected to a thermal[1][10]-C shift rearrangement. This is performed in the gas phase under dynamic conditions using a high-temperature flow reactor system.
- The product, the ring-expanded bishomologous macrocyclic ketone, is collected from the reactor output.
- Purification of the final product is typically achieved through column chromatography or distillation.





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Caption: Generalized workflow for macrocyclic ketone synthesis via ring expansion.

Biological Activity and Potential Signaling Pathways





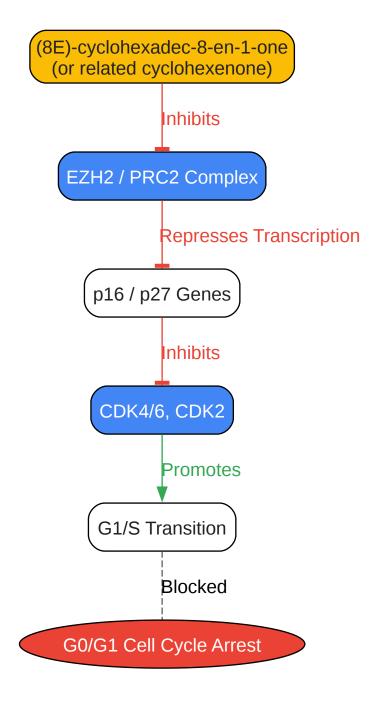


While (8E)-cyclohexadec-8-en-1-one is primarily utilized as a fragrance ingredient, the broader class of cyclohexenone derivatives has been investigated for significant biological activities, particularly anticancer properties.[3] These compounds are electrophilic and can interact with biological nucleophiles like cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular signaling.

Studies on other cyclohexenone derivatives have shown they can induce G0/G1 phase cell cycle arrest in cancer cells.[5][7] This effect is often linked to the modulation of cyclin-dependent kinase inhibitors (CDKIs) such as p27 and p16. A plausible mechanism involves the inhibition of pathways that normally suppress these CDKIs, such as those involving Polycomb Repressive Complex 2 (PRC2) and its catalytic subunit EZH2.[5] Interference with this pathway leads to increased expression of p16 and p27, which in turn inhibit cyclin-dependent kinases (CDKs), preventing cell cycle progression and proliferation.

Although this specific pathway has not been confirmed for (8E)-cyclohexadec-8-en-1-one, it represents a potential mechanism of action for bioactive macrocyclic ketones in oncology research.





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Caption: Plausible signaling pathway for cyclohexenone-induced cell cycle arrest.

Conclusion

(8E)-cyclohexadec-8-en-1-one is a well-characterized macrocyclic ketone with established physicochemical properties. Its synthesis can be achieved through established organic chemistry routes such as ring expansion. While its primary application is in perfumery, its



structural class (cyclohexenones) is associated with potent biological activities, including antitumor effects through mechanisms like cell cycle modulation. This profile suggests that (8E)-cyclohexadec-8-en-1-one and its analogues could be of interest for further investigation in medicinal chemistry and drug development programs.

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